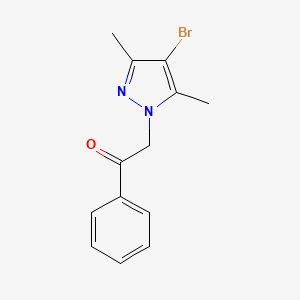

2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone

Description

Properties

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-9-13(14)10(2)16(15-9)8-12(17)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNMPYJASACVFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)C2=CC=CC=C2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with phenacyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and an appropriate solvent like dimethyl sulfoxide (DMSO) or ethanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it could inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs (Same Ethanone Core, Different Substituents)

2-(1H-Imidazol-1-yl)-1-phenylethanone

- Core: 1-Phenylethanone.

- Substituent : Imidazole instead of brominated pyrazole.

- Synthesis: Produced via condensation of 2-chloro-1-(2,4-dichlorophenyl)ethanone with imidazole under triethylamine catalysis .

- Applications: Serves as a precursor for reduced intermediates (e.g., 2-(1H-imidazol-1-yl)-1-phenylethanol), highlighting its role in medicinal chemistry .

2-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-1-phenylethanone (Compound 18)

- Core: 1-Phenylethanone.

- Substituent : Piperazine with a trifluoromethylphenyl group.

- Bioactivity : Exhibits potent analgesic effects (70% inhibition in writhing test, 116% latency increase in hot plate test) and efficacy in neuropathic pain models .

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone

- Core: 1-Phenylethanone.

- Substituent : Benzothiazole-sulfanyl group.

- Applications: Used as a β-keto-sulfone intermediate for Michael additions, Knoevenagel reactions, and synthesis of polyfunctionalized compounds .

Functional Analogs (Different Core, Similar Substituents)

6-Amino-3-(2-bromo-3,5-dimethylpyrazol-1-yl)tetrazine (7a)

- Core: Tetrazine instead of ethanone.

- Substituent : 2-Bromo-3,5-dimethylpyrazole.

- Properties : Melting point = 105–108°C; synthesized via bromination of tetrazine precursors with 72% yield .

- Comparison: The tetrazine core confers distinct reactivity (e.g., participation in inverse electron-demand Diels-Alder reactions), whereas the ethanone core may favor nucleophilic substitutions.

3,6-Bis(4-bromo-3,5-dimethylpyrazol-1-yl)tetrazine (3)

- Core : Tetrazine.

- Substituent : Two 4-bromo-3,5-dimethylpyrazole groups.

- Synthesis : Brominated using N-bromosuccinimide (NBS) .

- Comparison: The symmetrical tetrazine structure contrasts with the monosubstituted ethanone, but shared bromo-dimethylpyrazole groups suggest comparable stability under bromination conditions.

Comparative Data Table

Key Findings and Implications

- Structural Influence: The ethanone core facilitates diverse substitutions (e.g., imidazole, piperazine), enabling tailored physicochemical or bioactive properties. Bromine at the pyrazole 4-position may improve stability and electron-withdrawing effects.

Biological Activity

2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone, with the CAS number 1187385-98-3, is a compound that belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

The molecular formula of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone is C13H13BrN2O, with a molecular weight of approximately 293.16 g/mol. The compound features a bromo-substituted pyrazole ring and an acetophenone moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H13BrN2O |

| Molecular Weight | 293.16 g/mol |

| LogP | 3.454 |

| PSA | 34.89 Ų |

Biological Activities

Recent studies have reported various biological activities associated with pyrazole derivatives, including:

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. For instance, compounds similar to 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone have shown efficacy against breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

2. Anti-inflammatory Effects

Pyrazole derivatives have been recognized for their anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The presence of the pyrazole ring enhances their ability to act as COX inhibitors, potentially leading to reduced inflammation in various models of inflammatory diseases .

3. Antimicrobial Activity

Studies have demonstrated that pyrazole compounds possess antimicrobial properties against a range of pathogens. The structure of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone suggests potential effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

Case Study 1: Anticancer Activity

A study published in PubMed examined a series of pyrazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structures to 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone exhibited IC50 values in the low micromolar range against breast cancer cells .

Case Study 2: Anti-inflammatory Properties

In another study focused on anti-inflammatory effects, researchers synthesized several pyrazole derivatives and evaluated their COX inhibitory activity. The compound demonstrated significant inhibition compared to standard anti-inflammatory drugs .

The mechanism by which 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone exerts its biological effects is multifaceted:

1. Enzyme Inhibition

The compound likely interacts with specific enzymes involved in inflammation and cancer progression, such as COX and various kinases.

2. Induction of Apoptosis

The anticancer effects may be mediated through pathways that lead to programmed cell death in malignant cells.

3. Modulation of Signal Transduction Pathways

It may also affect signaling pathways associated with cell growth and survival, contributing to its overall therapeutic potential.

Q & A

Advanced Question

Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for similar pyrazole derivatives).

pH Stability Studies : Monitor degradation via HPLC in acidic/basic conditions (e.g., pH 2–12) to identify labile bonds (e.g., C-Br hydrolysis) .

Light Sensitivity : UV-Vis spectroscopy tracks photo-degradation, particularly for the bromine substituent, which may undergo homolytic cleavage under UV light .

Stabilizers like antioxidants (e.g., BHT) or storage in amber vials at –20°C are recommended for long-term preservation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.